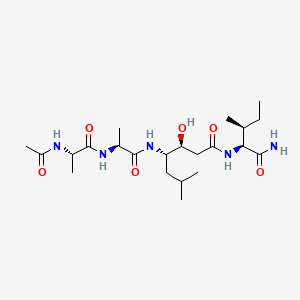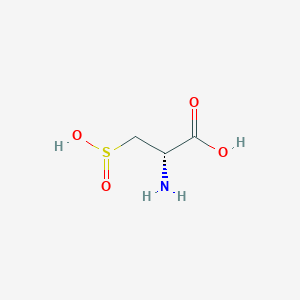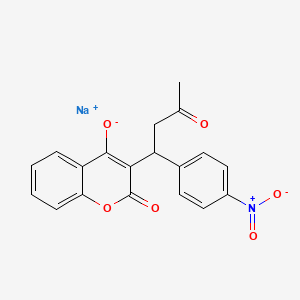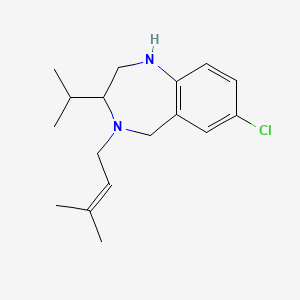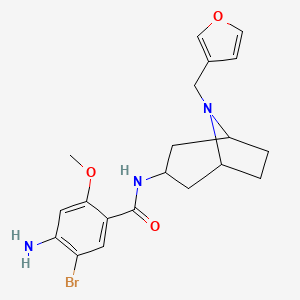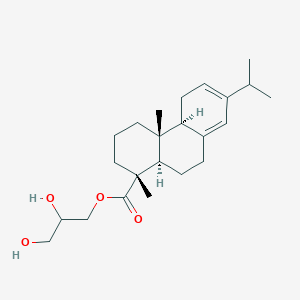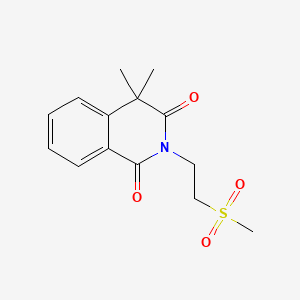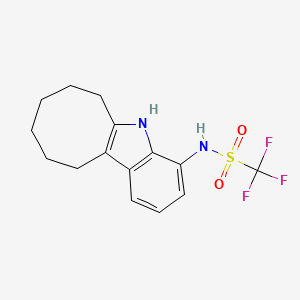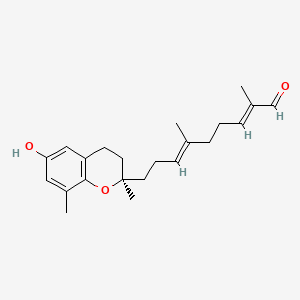![molecular formula C17H29ClN2O2 B12752142 N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride CAS No. 86745-98-4](/img/structure/B12752142.png)
N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dietilamino)etil]-2-(2,4,6-trimetilfenoxi)acetamida; clorhidrato es un compuesto químico con la fórmula molecular C17H29ClN2O2. Es conocido por su estructura única, que incluye un grupo dietilaminoetil y un grupo trimetilfenoxi. Este compuesto tiene diversas aplicaciones en investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(dietilamino)etil]-2-(2,4,6-trimetilfenoxi)acetamida; clorhidrato típicamente implica la reacción de 2,4,6-trimetilfenol con ácido cloroacético para formar ácido 2-(2,4,6-trimetilfenoxi)acético. Este intermedio se hace reaccionar luego con N,N-dietilaminoetilamina en condiciones apropiadas para producir el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol y catalizadores como trietilamina .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y solventes de calidad industrial, con un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final a menudo se purifica utilizando técnicas como recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-(dietilamino)etil]-2-(2,4,6-trimetilfenoxi)acetamida; clorhidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo dietilaminoetil.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como azida de sodio o cianuro de sodio en solventes polares.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de amidas o nitrilos sustituidos.
Aplicaciones Científicas De Investigación
N-[2-(dietilamino)etil]-2-(2,4,6-trimetilfenoxi)acetamida; clorhidrato tiene varias aplicaciones en investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Empleo en estudios que involucran inhibición enzimática y unión a receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Mecanismo De Acción
El mecanismo de acción de N-[2-(dietilamino)etil]-2-(2,4,6-trimetilfenoxi)acetamida; clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a los sitios alostéricos, impidiendo así la unión del sustrato. Además, puede modular la actividad del receptor actuando como un agonista o antagonista, influyendo en las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
- N-[2-(dietilamino)etil]-2-(2,4-dimetilfenoxi)acetamida; clorhidrato
- N-[2-(dietilamino)etil]-2-(2,6-dimetilfenoxi)acetamida; clorhidrato
- N-[2-(dietilamino)etil]-2-(2,4,6-trimetilfenoxi)propionamida; clorhidrato
Singularidad
N-[2-(dietilamino)etil]-2-(2,4,6-trimetilfenoxi)acetamida; clorhidrato es único debido a su patrón de sustitución específico en el grupo fenoxi, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Número CAS |
86745-98-4 |
|---|---|
Fórmula molecular |
C17H29ClN2O2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-6-19(7-2)9-8-18-16(20)12-21-17-14(4)10-13(3)11-15(17)5;/h10-11H,6-9,12H2,1-5H3,(H,18,20);1H |
Clave InChI |
KBMPEYWURLTNAA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)COC1=C(C=C(C=C1C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



